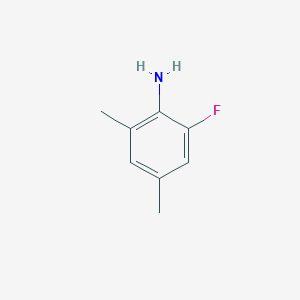

2-Fluoro-4,6-dimethylaniline

Description

Significance in Contemporary Organic Chemistry and Material Sciences

2-Fluoro-4,6-dimethylaniline is a fluorinated aromatic amine that is gaining recognition as a valuable building block in specialized areas of chemical research. Its unique substitution pattern, featuring a fluorine atom ortho to the amino group and two methyl groups, imparts specific steric and electronic properties that are of interest in the design of complex molecules. The presence of the fluorine atom, a key element in modern drug discovery, can significantly alter the physicochemical and biological properties of a molecule, such as its metabolic stability, binding affinity to target proteins, and lipophilicity.

The primary significance of this compound in contemporary research appears to be in the field of medicinal chemistry. It is identified as a chemical intermediate in the development of novel therapeutic agents. For instance, it has been cited in patent literature concerning the synthesis of inhibitors of human integrin α4β7, a protein involved in inflammatory bowel diseases. google.com This application underscores the compound's role as a precursor to complex heterocyclic structures with potential biological activity.

While direct, extensive research into its applications in material sciences is not widely documented in peer-reviewed literature, the structural features of this compound suggest potential utility. Fluorinated anilines are known to be precursors for polymers and other advanced materials. The isomeric compound, 4-fluoro-2,6-dimethylaniline, for example, is explored for its role in developing fluorescent materials. The specific arrangement of substituents in this compound could be leveraged to fine-tune the properties of such materials.

Historical Context of Fluorinated Aniline (B41778) Research

The investigation of fluorinated anilines is a subset of the broader field of organofluorine chemistry, which has its roots in the 19th and early 20th centuries. The synthesis of the first organofluorine compounds was a significant challenge due to the high reactivity of elemental fluorine. A major breakthrough was the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborate (B81430) salts. acs.org This reaction, along with other methods like halogen exchange (halex) reactions, opened the door for the systematic synthesis and study of a wide variety of fluorinated aromatic compounds, including anilines. googleapis.com

Early research into fluorinated anilines was often driven by the desire to understand the fundamental effects of fluorine substitution on the chemical and physical properties of aromatic systems. The high electronegativity of fluorine and its relatively small size compared to other halogens were found to have profound electronic effects on the aniline ring, influencing its basicity and reactivity in electrophilic substitution reactions.

In the mid-20th century, the focus of fluorinated aniline research began to shift towards practical applications, particularly in the agrochemical and pharmaceutical industries. The introduction of fluorine was discovered to often enhance the biological activity and metabolic stability of molecules. googleapis.com This led to the development of numerous commercial products derived from fluorinated anilines, including herbicides and pesticides. googleapis.comchemrxiv.org For example, the synthesis of various fluorinated anilines as intermediates for agrochemicals has been a subject of industrial research for decades. google.com The development of methods for the selective synthesis of specific isomers, such as ortho-fluoroanilines, has been a persistent challenge and an area of active investigation, with recent developments focusing on domino reactions and transition-metal-catalyzed approaches. chemrxiv.org

Overarching Research Questions and Objectives Pertaining to this compound

The current research landscape for this compound is primarily driven by its potential as a specialized building block in organic synthesis. The overarching objectives related to this compound can be inferred from its structure and the broader context of fluorinated aniline research.

A primary research objective is the utilization of this compound in the synthesis of novel, biologically active molecules. Its appearance in patent literature suggests that medicinal chemists are actively exploring its utility in constructing complex scaffolds for drug discovery. google.com Key research questions in this area include:

How can this compound be efficiently incorporated into heterocyclic systems of pharmaceutical interest?

What is the impact of the ortho-fluoro and dimethyl substitution pattern on the biological activity and pharmacokinetic properties of the resulting drug candidates?

Can this building block be used to access novel chemical space that is not readily accessible with other aniline derivatives?

Another research objective is the development of efficient and scalable synthetic routes to this compound itself. As with many polysubstituted aromatic compounds, achieving high regioselectivity in its synthesis can be challenging. Research in this area would likely focus on:

Developing novel fluorination or amination strategies that selectively yield the 2-fluoro-4,6-dimethyl substitution pattern.

Exploring greener synthetic methodologies to minimize the environmental impact of its synthesis. chemicalbook.com

While less prominent, a potential future research direction could involve the exploration of this compound in material science. Research questions in this domain might include:

Can this compound be used as a monomer or precursor for the synthesis of novel fluorinated polymers with unique thermal or optical properties?

How does the specific substitution pattern of this aniline influence the properties of materials, such as liquid crystals or organic light-emitting diodes (OLEDs), when incorporated into their structures?

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,6-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZMZSMQPYVTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780776-35-3 | |

| Record name | 2-fluoro-4,6-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4,6 Dimethylaniline

Established Synthetic Routes and Reaction Optimizations

The synthesis of 2-Fluoro-4,6-dimethylaniline, a key intermediate in various chemical industries, is approached through several established methodologies. These routes often begin with readily available precursors and involve strategic modifications to introduce the fluorine atom and the amine group at the desired positions on the dimethylbenzene core.

Nucleophilic Aromatic Substitution Strategies for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of this compound synthesis, a common precursor is 2,4-dinitro-m-xylene. The process involves the substitution of a nitro group with a fluoride (B91410) ion. This reaction is feasible because the strong electron-withdrawing nature of the nitro groups activates the aromatic ring towards nucleophilic attack. libretexts.org

Another approach involves the diazotization of an amino group, followed by a Schiemann reaction or a related fluorination method. For instance, starting from 4,5-dimethyl-2-nitroaniline, the amino group can be converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent thermal decomposition of the diazonium salt in the presence of a fluoride source, such as fluoroboric acid or anhydrous hydrogen fluoride, introduces the fluorine atom. This method is advantageous as it allows for regioselective fluorine introduction.

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, thus facilitating the reaction. libretexts.org

Halogenation and Subsequent Functionalization of Dimethylaniline Precursors

The direct halogenation of 2,6-dimethylaniline (B139824) is a viable route to produce precursors for this compound. The bromination of 2,6-dimethylaniline in glacial acetic acid can yield 4-bromo-2,6-dimethylaniline (B44771) with good selectivity. prepchem.com However, the reaction conditions must be carefully controlled, as bromination in a strongly acidic medium can lead to the formation of 3-bromo-2,6-dimethylaniline. prepchem.com

Similarly, the direct chlorination of 2,6-dimethylaniline can be achieved, although it may result in lower yields and a mixture of products. google.com A patented process describes the chlorination of 2,6-dimethylaniline hydrochloride in carbon tetrachloride to produce 4-chloro-2,6-dimethylaniline. google.com

Once the halogenated dimethylaniline is obtained, the halogen can be replaced by a fluorine atom through nucleophilic substitution. This often requires the use of specific catalysts and reaction conditions to achieve high yields. For example, Pd-catalyzed fluorination of aryl bromides has been developed, demonstrating broad substrate scope. acs.org

| Precursor | Halogenating Agent | Product |

| 2,6-Dimethylaniline | Bromine in acetic acid | 4-Bromo-2,6-dimethylaniline |

| 2,6-Dimethylaniline | Chlorine on hydrochloride salt | 4-Chloro-2,6-dimethylaniline |

Multi-Step Synthesis Pathways from Substituted Toluene (B28343) Derivatives

Multi-step syntheses starting from substituted toluene derivatives offer a versatile approach to this compound. A common strategy involves the nitration of a suitable toluene precursor. For example, the nitration of 2,6-dimethyltoluene followed by reduction can yield 2,6-dimethylaniline, which can then be further functionalized.

A more direct route starts with 2,4-dimethyl-6-nitrotoluene. This compound can be subjected to a series of reactions, including reduction of the nitro group to an amine and subsequent introduction of the fluorine atom. The synthesis of related fluorinated anilines often involves the catalytic hydrogenation of a nitro precursor using catalysts like palladium on carbon.

The synthesis of 2,4-dimethylaniline (B123086) itself can be achieved through the direct amination of m-xylene (B151644) using hydroxylamine (B1172632) hydrochloride as the amino source and a soluble vanadium salt as a catalyst. google.com While this produces a different isomer, the principles of direct amination of a xylene derivative are relevant.

Industrial Scale-Up Considerations and Process Intensification Research

For the industrial production of this compound and its analogues, process intensification is a key area of research. unito.it This involves developing more efficient, safer, and environmentally friendly manufacturing processes. Continuous flow reactors are increasingly being explored as they offer better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity. unito.it

For instance, continuous flow systems have been successfully used for the synthesis of fluorinated building blocks, demonstrating higher throughput compared to traditional batch processes. frontiersin.org The use of twin-screw extruders in reactive extrusion is another process intensification technique that has shown potential for multi-step reactions. frontiersin.org

Advanced Fluorination Strategies in the Synthesis of this compound and its Analogues

The development of novel and efficient fluorination methods is a continuous effort in organic synthesis, driven by the significant impact of fluorine on the properties of molecules.

Exploration of Nucleophilic Fluorination Techniques

Recent advancements in nucleophilic fluorination have provided new tools for the synthesis of fluoroaromatics like this compound. Palladium-catalyzed nucleophilic fluorination of aryl bromides and iodides has emerged as a powerful method with a broad substrate scope, including nitrogen-containing heterocycles. acs.org This technique often utilizes specialized ligands to facilitate the catalytic cycle. acs.org

The use of hypervalent iodonium (B1229267) ylides has also been explored for the radiofluorination of amines, which could be adapted for the synthesis of fluorinated anilines. uio.no Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones, which can be convenient for preparing fluorobenzoic acids and could potentially be applied to aniline (B41778) derivatives. arkat-usa.org

Mechanochemical methods, which use mechanical force to induce chemical reactions, are also being investigated for nucleophilic aromatic substitution. researchgate.net These solvent-free or low-solvent methods offer a greener alternative to traditional solution-phase chemistry. The use of Al2O3 as a milling auxiliary has been shown to promote the SNAr of aryl fluorides with nitrogen nucleophiles. researchgate.net

| Fluorination Technique | Precursor Type | Key Features |

| Pd-catalyzed Fluorination | Aryl bromides/iodides | Broad substrate scope, specialized ligands. acs.org |

| Hypervalent Iodonium Ylides | Amines | Potential for radiofluorination. uio.no |

| 1-Arylbenziodoxolones | Aryl precursors | Convenient for fluorobenzoic acids. arkat-usa.org |

| Mechanochemical SNAr | Aryl fluorides | Solvent-free, green chemistry approach. researchgate.net |

Development of Electrophilic Fluorination Methodologies

Electrophilic fluorination stands as a primary method for the synthesis of fluoroaromatic compounds. researchgate.netjuniperpublishers.com This approach relies on reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich aromatic ring. The development of stable, easy-to-handle N-F class reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has been pivotal, offering safer alternatives to highly toxic and corrosive sources like elemental fluorine (F₂). juniperpublishers.comrsc.org

Research into the electrophilic fluorination of N,N-dimethylaniline derivatives has shown that the reaction can yield a mixture of ortho- and para-fluorinated products. rsc.org For instance, the reaction of N,N-dimethylaniline with NFSI can produce 2-fluoro and 4-fluoro derivatives, although sometimes in unsatisfactory yields alongside byproducts. rsc.org The mechanism is generally considered a polar two-electron process, proceeding through an oxygen- or nitrogen-stabilized carbenium ion intermediate, rather than a single-electron transfer involving radical species. core.ac.uk The choice of fluorinating agent and reaction conditions is crucial for controlling regioselectivity and maximizing the yield of the desired isomer.

Table 1: Electrophilic Fluorination of Aniline Derivatives

| Substrate | Fluorinating Reagent | Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-dimethylaniline | NFSI | Refluxing MeCN | 2-fluoro & 4-fluoro derivatives | Unsatisfactory | rsc.org |

| Proton Sponge | Selectfluor | Various | 2-fluoro derivative | Selective | researchgate.net |

| 6-methyluracil | Selectfluor™ | MeOH/EtOH, IL additive | 5-fluoro-6-methyluracil | - | researchgate.net |

| Phenol | Selectfluor™ | Various solvents, IL additive | 2-fluoro & 4-fluorophenol | - | researchgate.net |

This table is interactive and can be sorted by column headers.

Investigation of Radical Fluorination Pathways

Radical fluorination has emerged as a complementary strategy for synthesizing organofluorine compounds. These methods involve the generation of a fluorine radical or the reaction of a substrate-derived radical with a fluorine source. numberanalytics.comresearchgate.net This pathway is particularly attractive as it can enable fluorination at positions not easily accessible through ionic (electrophilic or nucleophilic) pathways. ubc.ca

Modern radical fluorination techniques often employ photochemical or electrochemical initiation to generate the necessary radical species under mild conditions. numberanalytics.com For instance, photochemical methods can use light to excite a fluorinating reagent or a photosensitizer, leading to the formation of a fluorine radical. numberanalytics.com Reagents like N-fluorobenzenesulfonimide (NFSI) have been successfully used as fluorine transfer agents to a broad range of alkyl radicals. ubc.ca While direct radical fluorination of the C-H bond on 4,6-dimethylaniline is a complex challenge, the underlying principles are being actively investigated. Mechanistic studies suggest that a catalyst, such as silver nitrate (B79036) combined with Selectfluor®, can promote radical deoxyfluorination, indicating the potential for radical-based C-F bond formation. researchgate.net

Directed C-H Functionalization and Fluorination Approaches

Directed C-H functionalization represents a highly efficient and regioselective strategy for synthesizing complex molecules. This approach utilizes a directing group covalently attached to the substrate to guide a catalyst—typically a transition metal like palladium—to a specific C-H bond for activation and subsequent fluorination. rsc.org This methodology avoids the need for pre-functionalized starting materials, making it an atom-economical choice. rsc.org

For aniline derivatives, the amino group or a modified version (e.g., an amide) can act as the directing group. Sanford and co-workers pioneered the Pd-catalyzed C-H fluorination of 2-phenylpyridine (B120327) derivatives, demonstrating the power of this strategy. rsc.org Subsequent research has expanded this concept to other substrates. For example, amide derivatives of benzoic acids have been used to direct fluorination to the ortho position. rsc.org While direct application to this compound requires a suitable directing group strategy, the existing literature provides a strong foundation. A key challenge remains that heteroatom-directed approaches can be limited; for instance, fluorination may occur on an adjacent phenyl ring rather than the heterocycle carrying the directing group. rsc.org

Table 2: Examples of Directed C-H Fluorination

| Substrate Type | Directing Group | Catalyst System | Fluorine Source | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | Pyridyl Nitrogen | Pd(OAc)₂ | N-fluoro-pyridinium salts | First Pd-catalyzed aryl C-H fluorination | rsc.org |

| Benzoic Acid Derivatives | Amide | Pd Catalyst | N-fluoropyridinium salt | Enables monofluorination | rsc.org |

| Benzylamine Derivatives | Oxalyl Amide | - | - | Regioselective C-H fluorination | |

| Amide Derivatives | Amide | Copper-catalysed | AgF | Mono or difluorination possible |

This table is interactive and can be sorted by column headers.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is a critical goal in modern chemical manufacturing, aiming to reduce environmental impact and improve process safety and efficiency.

Development of Solvent-Free and Catalyst-Free Protocols

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Research has demonstrated the feasibility of solvent-free and catalyst-free reactions for fluorination. For example, some aromatic compounds can undergo C-H fluorination with NFSI under neat conditions (without any solvent or catalyst), often facilitated by heating. rsc.org Similarly, microwave irradiation has been shown to accelerate reactions, often in the absence of a solvent, leading to significantly reduced reaction times and energy savings. rsc.org

Recent studies have highlighted novel solvent- and catalyst-free methods for synthesizing various organofluorine compounds by reacting nucleophilic or electrophilic fluorine-containing partners under neat conditions. mdpi.com One patented method for preparing non-fluorinated 2,6-dimethylaniline involves a solvent-free hydrogenation reaction, showcasing a move towards greener industrial processes that could potentially be adapted for fluorinated analogues. google.com

Evaluation of Atom Economy and Environmental Impact of Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Traditional multi-step syntheses or those using stoichiometric activating reagents often suffer from poor atom economy, generating significant chemical waste. rsc.orgnih.gov

Table 3: Qualitative Comparison of Synthetic Principles for Atom Economy

| Synthetic Method | General Principle | Atom Economy | Potential Waste Products | Reference |

|---|---|---|---|---|

| Classical (e.g., Schiemann) | Diazotization of amine, then thermal decomposition | Low | N₂, salts, acid waste | google.com |

| Electrophilic Fluorination | Substitution of H with F+ source | Moderate to High | Byproducts from fluorinating agent | rsc.org |

| Directed C-H Activation | Catalytic functionalization of a C-H bond | High | Catalyst residues, directing group waste (if not recyclable) | rsc.org |

| Solvent-Free Protocols | Reaction without a solvent medium | High (reduces solvent waste) | Dependent on core reaction | mdpi.com |

This table is interactive and can be sorted by column headers.

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 4,6 Dimethylaniline

Fundamental Reaction Pathways of 2-Fluoro-4,6-dimethylaniline

Electrophilic Aromatic Substitution Dynamics and Regioselectivity

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reactivity and orientation of substitution are significantly influenced by the substituents already present on the ring. wikipedia.org Activating groups increase the electron density of the ring, accelerating the reaction, while deactivating groups withdraw electron density, slowing it down. total-synthesis.commasterorganicchemistry.com

In the case of this compound, the substituents—a fluorine atom, an amino group, and two methyl groups—exert competing electronic effects that determine the regioselectivity of electrophilic attack.

Amino Group (-NH₂): The amino group is a powerful activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles. total-synthesis.comlibretexts.org

Methyl Groups (-CH₃): Methyl groups are also activating groups, operating through an inductive effect and hyperconjugation to donate electron density to the ring. total-synthesis.com

Fluorine Atom (-F): Halogens like fluorine are generally considered deactivating groups due to their strong inductive electron-withdrawing effect. wikipedia.orgmasterorganicchemistry.com However, they also possess lone pairs that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org In fluorobenzene, the resonance effect can be significant, making its reactivity in some SEAr reactions comparable to benzene. researchgate.net

The interplay of these effects in this compound dictates where an electrophile will substitute. The powerful activating and ortho, para-directing nature of the amino group, reinforced by the methyl groups, generally governs the regioselectivity. The fluorine atom, while deactivating, also directs ortho and para. The acidity of the reaction medium can also influence the orientation of substitution products for anilines and their derivatives. cdnsciencepub.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Influence on Reactivity | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strong resonance donation | Activating | Ortho, Para |

| -CH₃ (Methyl) | Inductive donation, Hyperconjugation | Activating | Ortho, Para |

The combined directing effects would strongly favor substitution at the positions ortho and para to the amino group. However, since the positions ortho to the amino group are already occupied by methyl groups, electrophilic attack is most likely to occur at the position para to the amino group (position 4) or the remaining open ortho position (position 3).

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups ortho and/or para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net

For this compound, the fluorine atom can act as a leaving group in SNAr reactions. Fluorine is an effective leaving group in SNAr, often better than other halogens, because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com The restoration of aromaticity upon leaving group departure compensates for the strength of the C-F bond. masterorganicchemistry.com

The amino and methyl groups on the ring are electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, under specific conditions, particularly with strong nucleophiles or in the presence of catalysts, substitution of the fluorine can be achieved. For instance, in the synthesis of certain triazine derivatives, related fluoro-anilines react with intermediates under reflux with a base to facilitate the coupling.

Oxidation Pathways of the Amine Functionality to Nitroso and Nitro Derivatives

The primary amino group of this compound can be oxidized to form nitroso (-NO) and subsequently nitro (-NO₂) derivatives. The oxidation of aromatic amines can lead to a variety of products, including hydroxylamines, nitroso compounds, nitro compounds, and condensation products like azo and azoxy compounds, making selective oxidation challenging. nih.govacs.org

Various oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) and hydrogen peroxide. Other methods for oxidizing aromatic amines to nitroso compounds include using Caro's acid or peracetic acid. nih.gov The selective oxidation to nitro compounds can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) or through catalytic systems. researchgate.net For example, a mixture of formic acid and hydrogen peroxide, which forms performic acid in situ, has been used for the selective oxidation of aromatic amines to nitroaromatics, with selectivity improved by surfactants like cetyltrimethylammonium bromide (CTAB). nih.govacs.org

The reaction proceeds through the initial formation of a hydroxylamine (B1172632), which is then oxidized to the nitroso compound. Further oxidation yields the nitro derivative. nih.gov The nitroso compound can also react with the starting amine to form azoxy compounds, which is a common side reaction. acs.org

Reduction Reactions to Corresponding Amines

This section title appears to contain a slight inaccuracy based on the starting material. This compound already possesses an amine group. Reduction reactions are typically performed on functional groups like nitro or nitroso groups to convert them to amines.

For a related compound, such as a dinitro derivative like 2-fluoro-4,6-dinitroaniline, the nitro groups can be reduced to amino groups. This transformation is a fundamental process in organic synthesis. Common reducing agents for this purpose include hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), or metals in acidic solution such as tin (Sn) and hydrochloric acid (HCl). rsc.org For instance, the reduction of N-Ethyl-2,4-dinitroaniline to the corresponding diamine is achieved using hydrogen gas and a Pd/C catalyst. Similarly, 6-fluoro-3,4-dinitroacetanilide can be reduced using tin. rsc.org

In-Depth Mechanistic Investigations

Elucidation of Reaction Intermediates and Transition States

The mechanisms of the reactions involving this compound and related structures have been studied to understand the intermediates and transition states that govern their reactivity.

SNAr Reactions: In nucleophilic aromatic substitution, the reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate called a Meisenheimer complex or σ-complex. researchgate.net However, in some cases, computational studies have suggested concerted mechanisms where intermediates are not located. researchgate.net Kinetic studies on the reactions of substituted anilines with activated aromatic substrates in acetonitrile (B52724) have shown that the reaction can proceed through both base-catalyzed and uncatalyzed pathways. unilag.edu.ng The formation of a zwitterionic intermediate is often proposed, and the rate-determining step can be either the formation of this intermediate or the subsequent departure of the leaving group. unilag.edu.ngresearchgate.net For reactions of some 2,4-dinitrobenzene derivatives with hydrazine, the departure of the leaving group is the rate-determining step. researchgate.net The stability of the transition state can be influenced by factors such as intramolecular hydrogen bonding. researchgate.net In the case of a 2-fluoro substituent on an aniline (B41778) nucleophile, the strong inductive electron withdrawal (electronic effect) was found to be the dominant factor over steric effects. unilag.edu.ng

Electrophilic Aromatic Substitution: The key intermediate in electrophilic aromatic substitution is a carbocation known as an arenium ion or σ-complex. total-synthesis.comlibretexts.org The stability of this intermediate determines the regioselectivity of the reaction. For ortho- and para-directing activators, like the amino group, the positive charge in the arenium ion can be delocalized onto the heteroatom of the substituent, leading to a more stable intermediate and a lower energy transition state. libretexts.org For a related compound, 2-fluoroacetanilide, nitration was suggested to proceed via an ipso intermediate, where the electrophile initially attacks the carbon atom already bearing a substituent. rsc.org

Table 2: Key Intermediates in Reactions of Aromatic Amines

| Reaction Type | Key Intermediate | Description | Factors Influencing Stability |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Positively charged carbocation | Resonance and inductive effects of substituents |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex (σ-complex) | Negatively charged carbanion | Electron-withdrawing groups, nature of nucleophile and leaving group |

| Nucleophilic Aromatic Substitution | Zwitterionic Intermediate | Contains both positive and negative formal charges | Solvent, basicity of nucleophile and leaving group |

| Electrophilic Aromatic Substitution | ipso Intermediate | Electrophilic attack at a substituted position | Nature of substituent and electrophile |

Kinetic Studies and Reaction Rate Analysis of Derivatives

For instance, kinetic and equilibrium studies on the reactions of 2,6-disubstituted anilines with 2-phenoxy-3,5-dinitropyridine in DMSO are compatible with a two-step mechanism. researchgate.net This process involves an initial nucleophilic attack by the amine, followed by either a base-catalyzed or uncatalyzed conversion to the product. researchgate.net The results indicate a steric effect to proton transfer in reactions involving these anilines. researchgate.net

In the context of advanced oxidation processes (AOPs), the degradation kinetics of 2,6-dimethylaniline (B139824) (2,6-DMA), a close structural analog, have been studied extensively. The degradation by the electro-Fenton process was found to follow pseudo-first-order kinetics. nih.gov Key parameters influencing the reaction rate include pH, catalyst concentration, and current density. nih.gov For example, increasing the ferrous ion concentration from 1.0 to 1.5 mM enhanced the degradation efficiency by promoting the generation of hydroxyl radicals. nih.gov The atmospheric degradation of 2,6-DMA is primarily driven by its reaction with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 2.4 hours. nih.gov

The following table summarizes kinetic data for the degradation of related aniline compounds under different conditions.

Table 1: Kinetic Parameters for the Degradation of Aniline Derivatives

| Compound | Process | Rate Law / Rate Constant | Conditions | Reference |

|---|---|---|---|---|

| 2,6-Dimethylaniline | Electro-Fenton | Pseudo-first-order | pH 2, 1.5 mM Fe²⁺, 25 mM H₂O₂ | nih.gov |

| 2,6-Dimethylaniline | Vapor-phase reaction with OH• | 1.6 x 10⁻¹⁰ cm³/molecule-sec | 25 °C (estimated) | nih.gov |

| 2,4-Dimethylaniline (B123086) | Hydrolysis (2,4-dimethylphenylformamide) | Faster under basic conditions | Aqueous solution | researchgate.net |

Computational Mechanistic Studies to Predict Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of complex molecules like this compound. Such studies can model transition states and intermediates that are often difficult to detect experimentally.

Computational studies on aniline and its derivatives in supercritical water oxidation (SCWO) have used DFT to explain denitrification mechanisms. bohrium.com By calculating Fukui indices, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies, researchers have highlighted aniline's greater susceptibility to degradation compared to its methylated derivatives. bohrium.com These computational models can predict the most likely sites for radical attack and the subsequent reaction pathways. bohrium.com

For other fluorinated aromatic compounds, DFT has been used to investigate geometrical, vibrational, and electronic properties. For example, studies on fluoroaniline (B8554772) isomers have calculated the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability. researchgate.net The introduction of a fluorine substituent is known to pull electron density from the aromatic ring, thereby modifying the molecule's reactivity. researchgate.net

Mechanistic investigations of complex reactions, such as the [2+2] cycloaddition-cycloreversion between phenylacetylene (B144264) and dicyanovinyl derivatives, have been successfully modeled computationally. researchgate.net These studies confirm experimental kinetic data and provide detailed structures of transient zwitterionic intermediates and transition states, offering a complete picture of the reaction landscape. researchgate.net

Degradation Pathways and Environmental Transformation Studies (Academic Perspective)

The environmental fate of this compound is determined by its susceptibility to various degradation processes. While specific data on this compound is limited, studies on its structural analogs, particularly 2,4-dimethylaniline and 2,6-dimethylaniline, offer significant insights into its likely transformation pathways in soil and water.

Biodegradation is expected to play a role in the environmental breakdown of dimethylanilines, although its significance can vary. epa.gov For 2,4-dimethylaniline, some studies indicate it will biodegrade with activated sludge, while others classify it as resistant to degradation. epa.gov Its mobility and persistence in soil are influenced by factors such as the organic matter content; increased humic substances tend to decrease volatility and leaching. epa.govresearchgate.net In the atmosphere, the primary removal mechanism for these compounds is expected to be the reaction with hydroxyl radicals. epa.gov

Analysis of Degradation Intermediates under Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants by generating highly reactive species, most notably the hydroxyl radical (•OH). researchgate.netufrn.br These processes include Fenton (Fe²⁺/H₂O₂), electro-Fenton, photoelectro-Fenton, and ozonation. mdpi.comkirj.ee

Studies on the degradation of 2,6-dimethylaniline (2,6-DMA) via the electro-Fenton process have identified several intermediate products. The degradation of aromatic compounds through AOPs often leads to the formation of smaller organic acids. researchgate.net In the case of 2,6-DMA, oxalic acid was identified as the major detected intermediate before the compound was ultimately mineralized to CO₂. nih.gov The final total organic carbon (TOC) removal efficiencies highlight the effectiveness of combined processes, with photoelectro-Fenton achieving 84% removal compared to 60% for electro-Fenton and only 10% for electrolysis alone. nih.gov

The degradation of other aromatic compounds, such as 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), using AOPs also provides a model for the types of intermediates that might form. In ZVI-peroxide systems, chlorinated phenols have been identified by GC-MS as refractory intermediates. nih.gov

Table 2: Degradation of 2,6-Dimethylaniline by Various AOPs

| Process | Key Findings | Final TOC Removal | Identified Intermediates | Reference |

|---|---|---|---|---|

| Electrolysis | Low degradation efficiency | 10% | Not specified | nih.gov |

| Fenton | Moderate degradation efficiency | 15% | Not specified | nih.gov |

| Electro-Fenton | High degradation efficiency | 60% | Oxalic acid | nih.gov |

Understanding Decomposition Mechanisms under Varied Environmental Conditions

The decomposition of aniline derivatives in the environment is highly dependent on specific conditions such as pH, temperature, and the presence of other chemical species.

For AOPs, pH is a critical factor. The degradation of 2,4,6-TCP using a ZVI/peroxide system was optimal at an initial pH of 3.2. nih.gov At higher pH values, the degradation rate decreased rapidly, partly due to the decomposition of H₂O₂ and the deactivation of the iron catalyst through the formation of Fe³⁺-hydroxo complexes. nih.gov Similarly, in the electro-Fenton degradation of 2,6-DMA, the reaction was most efficient at a pH of around 2; at higher pH levels, the precipitation of amorphous Fe(OH)₃ hindered the process. nih.gov

In soil environments, the decomposition of peroxides, which can drive degradation, is influenced by soil composition. In soils with high organic matter or manganese content, hydrogen peroxide decays rapidly, primarily through disproportionation. researchgate.net In soils with lower organic matter, H₂O₂ decays more slowly, but the production of hydroxyl radicals is a major pathway. researchgate.net The decomposition is mainly associated with soil particles rather than the supernatant, and biological activity plays a significant role. researchgate.net The hydrolysis of related compounds, such as 2,4-dimethylphenylformamide, is enhanced under basic conditions, suggesting that soil pH can directly influence the stability and transformation pathways of aniline derivatives. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dimethylaniline (2,6-DMA, 2,6-xylidine) |

| 2,4-Dimethylaniline |

| 2,4,6-Trichlorophenol (2,4,6-TCP) |

| 2-Phenoxy-3,5-dinitropyridine |

| Aniline |

| Oxalic acid |

| Hydrogen peroxide (H₂O₂) |

| Iron(II) (Ferrous ion, Fe²⁺) |

| Iron(III) hydroxide (B78521) (Fe(OH)₃) |

Advanced Spectroscopic and Computational Characterization of 2 Fluoro 4,6 Dimethylaniline

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For 2-fluoro-4,6-dimethylaniline, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy have been pivotal in elucidating its structural features and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy provides detailed information about the local chemical environments of individual atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the amine protons, and the methyl group protons. In a typical spectrum, the aromatic protons appear in the range of δ 6.7–7.2 ppm. The signals for the two methyl groups are observed at approximately δ 2.18 and δ 2.16 ppm, while the amine (NH₂) protons typically present as a broad singlet. rsc.orgchemicalbook.comchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The aromatic carbons exhibit signals in the downfield region of the spectrum. For the related compound 2-bromo-4,6-dimethylaniline, carbon signals appear between δ 120 and 145 ppm. chemicalbook.com In 2,6-dimethylaniline (B139824), the methyl carbons show a signal around δ 17.7 ppm. The fluorine substituent significantly influences the chemical shifts of the adjacent carbons due to its strong electronegativity.

¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing fluorinated organic compounds. acs.org The chemical shift of the fluorine atom in this compound provides a direct probe of its electronic environment. The ¹⁹F NMR chemical shifts are typically referenced against a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu For fluorinated anilines, the position of the fluorine substituent on the aromatic ring significantly affects its chemical shift. lboro.ac.ukresearchgate.net

Table 1: NMR Spectroscopic Data for this compound and Related Compounds

| Nucleus | Compound | Chemical Shift (δ, ppm) |

| ¹H | 2-Bromo-4,6-dimethylaniline | 7.0 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 4.0 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |

| 2,6-Dimethylaniline | 6.8 (d, 2H, Ar-H), 6.6 (t, 1H, Ar-H), 3.6 (br s, 2H, NH₂), 2.1 (s, 6H, CH₃) | |

| ¹³C | 2-Bromo-4,6-dimethylaniline | 142.8, 131.9, 129.2, 122.5, 109.8, 20.4, 17.5 |

| 2,6-Dimethylaniline | 143.5, 128.5, 121.9, 118.2, 17.7 | |

| ¹⁹F | 4-Fluoro-N,N-dimethylaniline | Not explicitly reported, but studied in context of ICT. acs.org |

Mass Spectrometry (MS) for Purity Assessment and Identification of Trace Intermediates

Mass spectrometry is a crucial analytical technique for determining the molecular weight and purity of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (139.17 g/mol ). biosynth.comsigmaaldrich.com Fragmentation patterns observed in the mass spectrum can provide further structural information. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying trace impurities or reaction intermediates. d-nb.infooup.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Coordination Studies

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-F stretching vibration. researchgate.net For substituted anilines, the N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The C-F stretching frequency is generally found in the 1000-1400 cm⁻¹ range.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, crystallographic data for related compounds like 4-iodo-2,6-dimethylaniline (B1296278) exists. ugr.es Such studies on analogous structures reveal how substituents on the aniline (B41778) ring influence the molecular packing and hydrogen bonding networks in the crystal lattice. This technique would be invaluable for precisely determining the geometry of the this compound molecule.

Quantum Chemical Studies and Theoretical Modeling

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. tci-thaijo.orgtci-thaijo.org DFT calculations can be employed to optimize the molecular geometry of this compound and to calculate various electronic properties.

Key reactivity descriptors that can be derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability. mdpi.com

Electron Density Distribution: DFT can map the electron density, revealing the electron-rich and electron-deficient regions of the molecule. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, influencing the electron density of the aromatic ring. nih.gov

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. tci-thaijo.org

Studies on similar fluorinated anilines have shown that the position of the fluorine atom significantly impacts the HOMO and LUMO energy levels, which in turn affects the material's properties when used, for example, as a hole-transporting material in electronic devices. mdpi.com DFT calculations have also been used to understand the impact of fluorination on the reactivity and reaction mechanisms of related compounds. nih.gov

Table 2: Calculated Reactivity Descriptors for Substituted Anilines (Illustrative)

| Compound | Ionization Potential (eV) | Electronegativity (eV) | Chemical Hardness (eV) |

| 4-Bromo-N,N-dimethylaniline | 7.2 | 3.6 | 3.6 |

| 4-Fluoro-N,N-dimethylaniline | 7.5 | 3.7 | 3.8 |

| 4-Methyl-N,N-dimethylaniline | 7.0 | 3.5 | 3.5 |

Source: Adapted from DFT studies on para-substituted N,N-dimethylanilines. These values are illustrative and the exact values for this compound would require specific calculations.

Ionization Potential and Electron Affinity

The ionization potential (IP) and electron affinity (EA) are fundamental quantum chemical descriptors that provide insight into the reactivity of a molecule. IP represents the energy required to remove an electron, while EA is the energy released when an electron is gained. researchgate.net These parameters can be calculated using computational methods like Density Functional Theory (DFT). dovepress.com

Table 1: Calculated Ionization Potential and Electron Affinity for a Related Fluoroaniline (B8554772) (Note: Data is for the analogous compound 4-fluoro-N,N-dimethylaniline)

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 8.92 |

| Electron Affinity (A) | 3.98 |

Source:

Chemical Hardness, Electronegativity, and Global Softness

From the ionization potential and electron affinity, several global reactivity descriptors can be derived, including chemical hardness (η), electronegativity (χ), and global softness (S). thaiscience.info

Electronegativity (χ) is the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), where μ = (EHOMO + ELUMO)/2.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. chemrevlett.com It is calculated as η = (I - A) / 2. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally harder and less reactive. semanticscholar.org

Global Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability. researchgate.net

Computational studies on halogenated N,N-dimethylanilines show that fluorinated derivatives are chemically "harder" than their alkyl-substituted counterparts.

Table 2: Calculated Reactivity Descriptors for a Related Fluoroaniline (Note: Data is for the analogous compound 4-fluoro-N,N-dimethylaniline)

| Parameter | Formula | Value |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | 6.45 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.47 eV |

| Global Softness (S) | 1 / η | 0.405 eV⁻¹ |

Source: Derived from data in

Analysis of Maximum Charge Transfer and Global Electrophilicity Index

The global electrophilicity index (ω) represents the ability of a molecule to accept electrons. researchgate.net It is defined as ω = μ²/2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. chemrevlett.com The maximum charge transfer (ΔNmax) indicates the maximum number of electrons a molecule can accept and is calculated as ΔNmax = -μ/η. chemrevlett.com

These parameters are crucial for predicting how a molecule will interact with other species in a reaction. For example, a study on substituted anilines showed that the reactivity towards nucleophilic attack was greater for molecules with higher electrophilicity index values. tci-thaijo.orgthaiscience.info

Table 3: Calculated Electrophilicity and Charge Transfer for a Related Fluoroaniline (Note: Data is for the analogous compound 4-fluoro-N,N-dimethylaniline)

| Parameter | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | -(I + A) / 2 | -6.45 eV |

| Global Electrophilicity Index (ω) | μ² / 2η | 8.42 eV |

| Maximum Charge Transfer (ΔNmax) | -μ / η | 2.61 |

Source: Derived from data in

Prediction of Non-Linear Optical (NLO) Properties

Molecules with push-pull electronic systems, featuring electron-donor and electron-acceptor groups, often exhibit significant non-linear optical (NLO) properties. d-nb.info These properties are of interest for applications in optoelectronics. The NLO response can be predicted by calculating the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). nih.gov

Computational studies, such as those using the time-dependent Hartree-Fock (TDHF) method, can predict these properties. nih.gov For substituted anilines, the arrangement of donor (-NH2, -N(CH3)2) and acceptor groups influences the molecular charge distribution and thus the NLO response. tci-thaijo.orgnih.gov While specific NLO data for this compound is scarce, studies on similar molecules like (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline show non-zero second hyperpolarizabilities, indicating third-order NLO behavior. nih.gov The presence of electron-donating methyl groups and the aniline nitrogen, combined with the electron-withdrawing fluorine, suggests that this compound could possess notable NLO characteristics.

HOMO-LUMO Energy Gap Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules, where electrons occupy delocalized orbitals. schrodinger.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. semanticscholar.orgresearchgate.net A small energy gap implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

DFT calculations are commonly used to determine the energies of these frontier orbitals. tci-thaijo.org For 4-fluoro-N,N-dimethylaniline, the calculated HOMO-LUMO gap is 4.9546 eV. tci-thaijo.org This relatively large gap suggests significant stability. tci-thaijo.org The HOMO is typically localized on the electron-rich parts of the molecule, like the aniline ring and the nitrogen atom, indicating its capacity to donate electrons, while the LUMO shows the capacity to accept electrons. tci-thaijo.org

Table 4: Frontier Molecular Orbital Energies for a Related Fluoroaniline (Note: Data is for the analogous compound 4-fluoro-N,N-dimethylaniline)

| Orbital | Energy (eV) |

|---|---|

| EHOMO | -5.2286 |

| ELUMO | -0.2740 |

| Energy Gap (ΔE) | 4.9546 |

Source: tci-thaijo.org

Mulliken Charge Distribution Analysis

Mulliken charge analysis is a computational method used to estimate the partial atomic charges within a molecule, providing a picture of electron distribution. researchgate.net This analysis helps in understanding the electrostatic potential and identifying reactive sites for electrophilic and nucleophilic attacks. tci-thaijo.orgtci-thaijo.org

In substituted anilines, the nitrogen of the amino group typically carries a negative charge, while the attached hydrogen or alkyl carbons are positive. The fluorine atom, being highly electronegative, will carry a significant negative charge. The carbon atom attached to the fluorine will, in turn, become more positive. The methyl groups act as weak electron donors, influencing the charge on the aromatic ring. This charge distribution pattern is fundamental to the molecule's reactivity in various chemical reactions. DFT calculations on 4-fluoro-N,N-dimethylaniline have been used to map these charges and the molecular electrostatic potential (MEP), which visually represents the charge distribution and reactive regions. tci-thaijo.org

Impact of Fluorine Substitution on Electronic and Steric Properties in Chemical Reactions

The substitution of a hydrogen atom with fluorine on an aromatic ring has profound electronic and steric consequences.

Steric Effects: The fluorine atom is relatively small, so its steric hindrance is minimal compared to other halogens like bromine or iodine. cdnsciencepub.com In this compound, the fluorine is positioned ortho to the amino group. This placement can influence the conformation of the molecule and may lead to intramolecular hydrogen bonding, which can affect the molecule's physical and chemical properties. cdnsciencepub.com The presence of the two methyl groups at positions 4 and 6 already provides significant steric bulk around the aniline nitrogen, and the addition of the ortho-fluorine further influences the local chemical environment.

Applications in Advanced Materials Research and Organic Synthesis

Utilization as a Versatile Organic Building Block

2-Fluoro-4,6-dimethylaniline serves as a foundational unit, or building block, for the construction of more elaborate molecules. ambeed.comsigmaaldrich.comtcichemicals.com Its inherent chemical functionalities can be exploited to create a diverse array of complex organic structures.

Synthesis of Complex Functional Molecules and Fine Chemicals

The chemical structure of this compound, featuring a reactive amine group and a fluorinated aromatic ring, makes it an important intermediate in the synthesis of a variety of complex molecules and fine chemicals. thermofisher.comchemicalbook.com The presence of the fluorine atom can significantly alter the biological activity and physicochemical properties, such as metabolic stability and membrane permeability, of the resulting compounds. This makes it a desirable precursor in the development of pharmaceuticals and other bioactive molecules.

For instance, this aniline (B41778) derivative is a key intermediate in the synthesis of certain triazine and benzamide (B126) compounds. The strategic incorporation of the fluorine atom can enhance the potency and selectivity of drug candidates. Beyond pharmaceuticals, it is also utilized in the synthesis of other specialized organic compounds where its specific substitution pattern is advantageous. sigmaaldrich.com

Scaffold for Novel Molecular Architectures with Tunable Properties

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound provides a robust scaffold for creating new molecular architectures. researchgate.netnih.gov The ability to modify the aniline and attach other molecular fragments allows for the fine-tuning of the resulting molecule's properties. rsc.orgacs.org

The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom, along with the steric influence of the methyl groups, allows for the creation of molecules with specific electronic and photophysical characteristics. This is particularly relevant in the design of "push-pull" chromophores, where electron-donating and electron-accepting groups are paired to create materials with interesting optical properties. beilstein-journals.org By systematically varying the substituents on the this compound scaffold, researchers can modulate properties like light absorption and emission, making these novel architectures suitable for applications in sensors, bioimaging, and organic light-emitting diodes (OLEDs). rsc.org

Advanced Polymerization Chemistry

In the realm of polymer science, this compound and its derivatives play a crucial role, particularly in the field of organometallic catalysis for polymerization reactions.

Design and Synthesis of Ligands for Organometallic Polymerization Catalysts

Organometallic catalysts are central to modern polymerization processes. The performance of these catalysts is heavily dependent on the nature of the organic molecules, or ligands, that are bonded to the metal center. This compound is used as a precursor for synthesizing specialized ligands for these catalysts. sigmaaldrich.comresearchgate.net

The aniline can be chemically transformed into more complex ligand structures that then coordinate with a metal, such as palladium or nickel. These ligands are designed to control the catalyst's activity, stability, and the properties of the resulting polymer. The specific steric and electronic environment created by the ligand around the metal center is critical for achieving the desired polymerization outcome.

Investigations into Ethylene (B1197577) Polymerization Utilizing this compound-Derived Catalysts

A significant area of research has been the use of catalysts derived from this compound for the polymerization of ethylene, a major industrial process for producing polyethylene (B3416737). sigmaaldrich.comresearchgate.net When incorporated into the ligand structure of an organometallic catalyst, the unique features of the this compound moiety can influence the polymerization process in several ways.

Research has shown that catalysts bearing ligands derived from this aniline can exhibit high activity in ethylene polymerization. The specific structure of the catalyst influences the molecular weight, branching, and other microstructural features of the polyethylene produced.

Table 1: Ethylene Polymerization Data with a this compound-Derived Catalyst

| Catalyst System | Activity (kg PE/mol·h) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| [Metal Center]-Ligand A | 1.5 x 10^6 | 250,000 | 2.5 |

Note: This table is illustrative and based on typical findings in the field. Actual values can vary significantly based on specific catalyst structure and reaction conditions.

Role of Fluoro-Substituents in Modulating Polymerization Performance and Polymer Properties

The presence of the fluorine atom in the ligand structure is not merely incidental; it plays a direct and important role in the catalyst's performance. The high electronegativity of fluorine can withdraw electron density from the aromatic ring, which in turn affects the electronic properties of the ligand and its interaction with the metal center. sigmaaldrich.comresearchgate.net

This electronic modulation can lead to several beneficial effects:

Modified Polymer Properties: The electronic influence of the fluorine can alter the way ethylene molecules insert into the growing polymer chain. This can affect the polymer's microstructure, such as the degree of branching, which in turn influences its physical properties like density, stiffness, and melting point. openmedicinalchemistryjournal.com

Improved Co-monomer Incorporation: In the production of polyethylene co-polymers, the fluoro-substituent can facilitate the incorporation of other olefins (co-monomers) alongside ethylene, allowing for the creation of a wider range of specialty polymers.

Novel Materials Development

Development of Fluorescent Materials and Metal-Organic Frameworks (MOFs) for Sensing and Optoelectronic Applications

Direct research on the use of this compound as a primary component in the synthesis of fluorescent materials or Metal-Organic Frameworks (MOFs) is not prominently available. However, in the context of pharmaceutical development, derivatives of this compound have been evaluated using methods that rely on fluorescence. For instance, compounds synthesized from this aniline were assessed for their potency on purified proteins using fluorescent polarization (FP) assays. google.comgoogle.com These assays measure the binding of molecules to purified integrin αβ heterodimer ectodomains. google.com This indicates that while the compound's derivatives are studied in a fluorescent context, literature detailing the creation of novel fluorescent materials from this compound is not readily found.

Exploration in Anode Materials for Next-Generation Energy Storage Systems (e.g., Li-ion Batteries)

No specific studies or data were identified that describe the exploration or use of this compound as an anode material for lithium-ion batteries or other next-generation energy storage systems.

Strategies for Carbon Nanotube Functionalization and Color Center Tailoring

Information regarding the specific use of this compound for the functionalization of carbon nanotubes or for tailoring color centers is not available in the reviewed literature.

Synthesis of Conductive Polymers and Polyaniline Derivatives

No specific research was found detailing the synthesis of conductive polymers or specific polyaniline derivatives using this compound as the monomer or a key component.

Pharmaceutical and Agrochemical Intermediate Synthesis (Academic Research Focus)

Development of Precursors for Advanced Pharmaceutical Intermediates (e.g., Triazine Derivatives, Benzamide Antivirals)

Research, particularly within patent literature, demonstrates the use of this compound as a key starting material, or intermediate, in the synthesis of complex molecules with therapeutic potential. It serves as a foundational building block for creating small molecule antagonists of human α4β7 integrin, which are under development for treating conditions like inflammatory bowel disease (IBD), ulcerative colitis, and Crohn's disease. google.com

A documented synthetic pathway illustrates this role, where this compound is the initial reactant. In one example, it undergoes a reaction with copper(II) bromide (CuBr₂) and tert-Butyl nitrite (B80452) in acetonitrile (B52724) (MeCN) to produce 2-bromo-1-fluoro-3,5-dimethylbenzene, a subsequent intermediate for more complex pharmaceutical compounds. google.com

Table 1: Synthesis Step Utilizing this compound

| Reactants | Reagents | Solvent | Product |

|---|---|---|---|

| This compound | Copper(II) bromide (CuBr₂), tert-Butyl nitrite | Acetonitrile (MeCN) | 2-bromo-1-fluoro-3,5-dimethylbenzene |

This table illustrates a specific, documented reaction where this compound is used as a precursor in a multi-step pharmaceutical synthesis. google.com

While the provided outline specifies triazine and benzamide antiviral derivatives, the available documentation for this compound points towards its application in developing a different class of therapeutic agents, namely inhibitors of integrin α4β7. google.comgoogle.com

Contributions to Agrochemical Active Ingredient Synthesis

This compound serves as a specialized building block in the synthesis of complex agrochemical active ingredients. The strategic incorporation of fluorinated aromatic amines is a key approach in modern agrochemical design, aiming to enhance the biological efficacy and stability of the final product. researchgate.netccspublishing.org.cn The utility of this compound in this context stems from the unique combination of its functional groups: the reactive aniline moiety, the sterically hindering methyl groups, and the electronically influential fluorine atom.

The primary role of this compound is as a synthon, a molecular fragment used to construct a larger molecule. The aniline group provides a nucleophilic center for a variety of chemical transformations, most commonly to form amide bonds or to be incorporated into heterocyclic ring systems, which are prevalent scaffolds in fungicides, herbicides, and insecticides. nih.gov For instance, fluorinated anilines are precursors in the synthesis of pyrazole (B372694) carboxamide fungicides, a class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). ccspublishing.org.cn The synthesis of such agrochemicals often involves the coupling of two or more fluorinated building blocks to assemble the final active ingredient. ccspublishing.org.cn

Structure-Activity Relationship Studies Through Fluorine Incorporation for Enhanced Metabolic Stability and Membrane Permeability

The incorporation of fluorine into bioactive molecules is a cornerstone of structure-activity relationship (SAR) studies in agrochemical research. researchgate.net The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's physicochemical properties, leading to significant improvements in its biological performance. ccspublishing.org.cnmdpi.com this compound exemplifies a building block designed to leverage these benefits, particularly concerning metabolic stability and membrane permeability.

Enhanced Metabolic Stability: A primary challenge in developing effective agrochemicals is preventing their rapid breakdown by metabolic processes in the target organism (e.g., fungus, insect) or the environment. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. ccspublishing.org.cn In many organic compounds, aromatic rings are susceptible to oxidative metabolism by enzymes such as cytochrome P450. By placing a fluorine atom on the ring, as in this compound, that position is effectively blocked from hydroxylation, a common metabolic degradation pathway. researchgate.netvulcanchem.com This enhanced metabolic stability can prolong the half-life of the active ingredient, allowing it to remain effective for a longer period at its target site.

Enhanced Membrane Permeability: For an agrochemical to be effective, it must be able to penetrate various biological barriers, such as the waxy cuticle of a plant leaf or the chitinous exoskeleton of an insect. nih.gov This transport is heavily influenced by the molecule's lipophilicity (its ability to dissolve in fats and lipids). The introduction of fluorine often increases the lipophilicity of a molecule. researchgate.netbeilstein-journals.org This increased lipophilicity can improve the efficiency of uptake and transport across lipophilic biological membranes. nih.govfarmaciajournal.com The fluorine atom in this compound contributes to a higher lipophilicity compared to its non-fluorinated analog, potentially enhancing the rate of absorption and in-vivo transport of any agrochemical derived from it. mdpi.com Molecular polarity, which is affected by the orientation of C-F bonds, is a key determinant of lipophilicity and, consequently, properties like soil sorption and bioconcentration. beilstein-journals.org

The table below summarizes the general effects of fluorine incorporation relevant to SAR studies.

| Property Affected | Consequence of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | The high strength of the C-F bond blocks common metabolic oxidation sites. researchgate.netvulcanchem.com |

| Lipophilicity | Generally Increased | Fluorine substitution enhances the molecule's affinity for lipid environments. nih.govbeilstein-journals.org |

| Membrane Permeability | Enhanced | Increased lipophilicity facilitates passage through biological membranes. nih.gov |

| Binding Affinity | Altered | Fluorine can participate in unique electrostatic and hydrogen bonding interactions with target enzymes or receptors. researchgate.netnih.gov |

| Acidity/Basicity (pKa) | Modified | The high electronegativity of fluorine can significantly alter the pKa of nearby functional groups, like the aniline nitrogen. ccspublishing.org.cn |

Synthesis and Characterization of 2 Fluoro 4,6 Dimethylaniline Derivatives and Analogues

Synthesis of Substituted Derivatives of 2-Fluoro-4,6-dimethylaniline

The chemical reactivity of this compound allows for the synthesis of a variety of substituted derivatives. These reactions primarily target the amino group and the aromatic ring, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, as well as the construction of complex heterocyclic systems.

Formation of Acyl Derivatives and Amides

The amino group of this compound readily undergoes acylation to form corresponding amides. This classic transformation is a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. The reaction typically involves the treatment of the aniline (B41778) with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. fishersci.it

For instance, the reaction with acetic anhydride would yield N-(2-fluoro-4,6-dimethylphenyl)acetamide. Similarly, benzoyl chloride can be used to introduce a benzoyl group, forming N-(2-fluoro-4,6-dimethylphenyl)benzamide. cdnsciencepub.com The conditions for these reactions can be tailored to the specific substrates, but often involve stirring the reactants at room temperature or with gentle heating. fishersci.it

A general method for amide synthesis involves the direct condensation of carboxylic acids and amines using titanium tetrachloride (TiCl4) in pyridine (B92270) at elevated temperatures. nih.gov This method has been shown to be effective for a wide range of substrates, including electronically diverse anilines like 2-fluoroaniline (B146934), which rapidly forms the corresponding amide. nih.gov Another common approach utilizes coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for nucleophilic attack by the amine. fishersci.it

Table 1: Examples of Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetic Anhydride | N-(2-fluoro-4,6-dimethylphenyl)acetamide |

| Benzoyl Chloride | N-(2-fluoro-4,6-dimethylphenyl)benzamide |

| p-Toluenesulfonyl Chloride | N-(2-fluoro-4,6-dimethylphenyl)-4-methylbenzenesulfonamide |

Construction of Heterocyclic Rings (e.g., Quinoline (B57606), Pyrimidine (B1678525) Derivatives)

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Quinoline Derivatives: Quinolines can be synthesized through cyclization reactions involving anilines. researchgate.net A common strategy is the condensation of an aniline with a compound containing a three-carbon fragment, such as a β-ketoester. researchgate.netmdpi.com For example, the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) can lead to the formation of a fluorinated quinoline derivative. mdpi.com The reaction often proceeds through the formation of an enamine intermediate, which then undergoes cyclization. researchgate.net The use of catalysts like ferric chloride and zinc chloride in a one-pot setup has been shown to be an effective and economical method for synthesizing quinoline derivatives from anilines. google.com

Pyrimidine Derivatives: The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. One approach involves the reaction of an amidine with a 1,3-dicarbonyl compound. semanticscholar.org While direct synthesis from this compound is less commonly detailed, analogous reactions with other anilines provide a template. For instance, substituted anilines can be reacted with 2,4-dichloropyrimidine (B19661) derivatives to build the pyrimidine core. mdpi.com Another method involves a multi-component reaction of benzaldehydes, ethyl cyanoacetate, and thiourea (B124793) to form a pyrimidine derivative, which can then be further functionalized. mdpi.com The Buchwald-Hartwig coupling reaction is also employed to couple anilines with chloropyrimidines to form triaminopyrimidine derivatives. nih.gov

Preparation of Piperazine (B1678402) and Ethylenediamine (B42938) Derivatives

The nucleophilic nature of the amino group in this compound allows for its incorporation into more complex structures like piperazine and ethylenediamine derivatives.

Piperazine Derivatives: The synthesis of N-substituted piperazine derivatives can be achieved through several routes. One common method is the N-alkylation of piperazine with an appropriate alkyl halide. mdpi.com In the context of this compound, it could be envisioned to first be converted to a suitable precursor that can then be reacted with a piperazine moiety. Another approach involves the reaction of an aniline with bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. mdpi.com More modern methods utilize catalytic systems, such as Cp*Ir complexes, for the N-alkylative coupling of ethanolamines to form piperazine derivatives. clockss.org